

IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties

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Compound of Interest

Compound Name: AM-156

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide
Other Names	Lixumistat, HL156A, HL271
CAS Number	1422365-93-2
Molecular Formula	C ₁₃ H ₁₆ F ₃ N ₅ O
SMILES	<chem>C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N</chem>

Physicochemical Data

Property	Value	Source
Molecular Weight	315.30 g/mol	[5]
Appearance	White to off-white solid	MedChemExpress
Solubility	DMSO: 50 mg/mL (133.21 mM) Ethanol: 20 mg/mL Water: Insoluble	[5] MedChemExpress

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

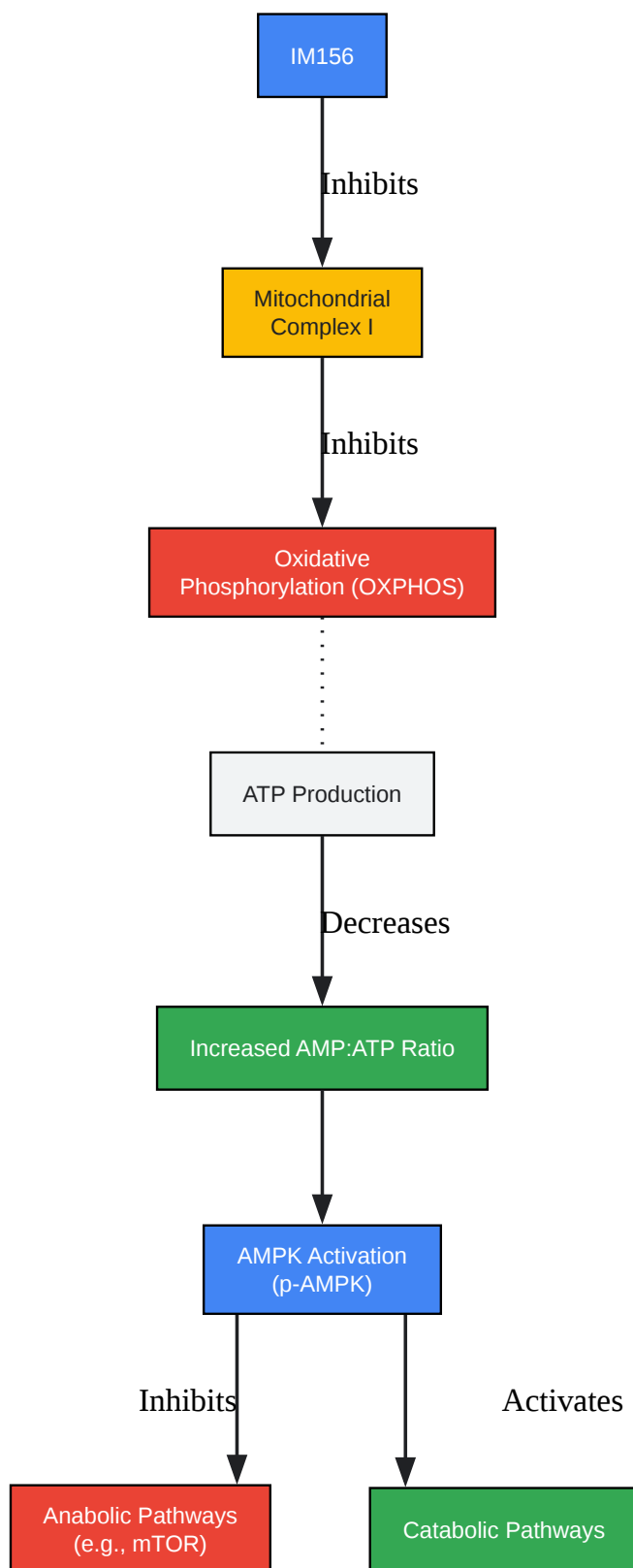
Pharmacological Properties and Mechanism of Action

IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.

Signaling Pathway: AMPK Activation

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.

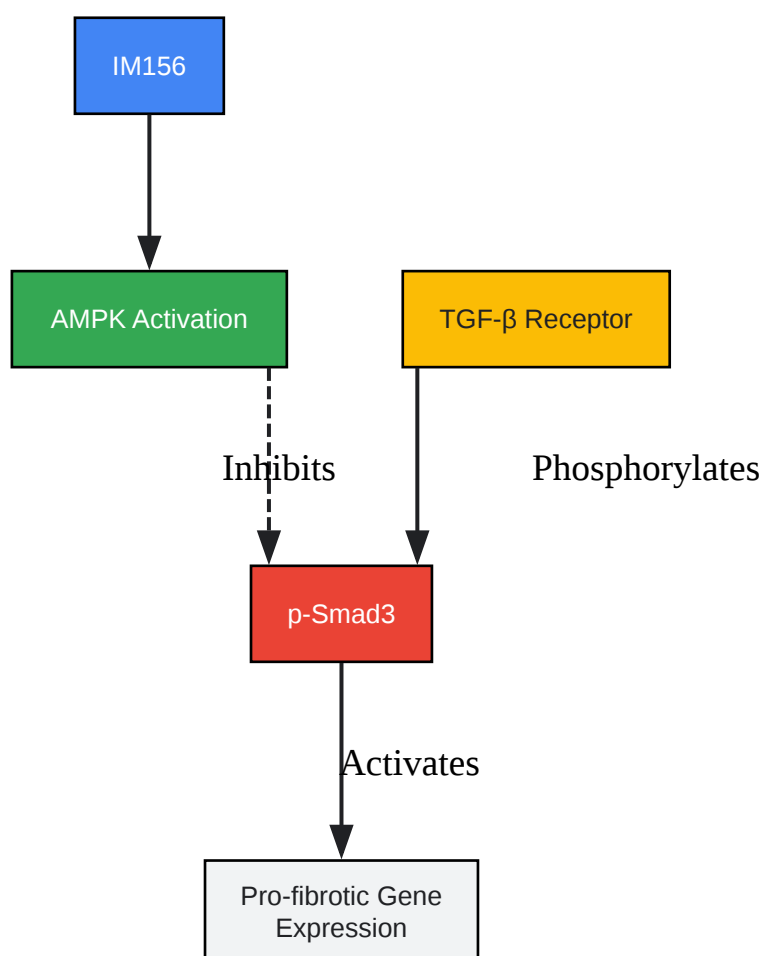


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IM156-mediated AMPK activation pathway.

Signaling Pathway: Inhibition of TGF- β Signaling in Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF- β) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF- β signaling.



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Inhibition of TGF- β signaling by IM156.

Clinical and Preclinical Data

Preclinical Efficacy

Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]

Phase 1 Clinical Trial

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.

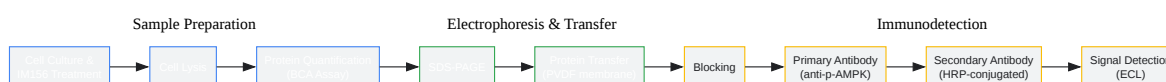
Clinical Trial Parameter	Finding
Patient Population	Advanced solid tumors
Recommended Phase 2 Dose (RP2D)	800 mg daily
Most Frequent Treatment-Related Adverse Events	Nausea, diarrhea, emesis, fatigue
Best Response	Stable disease

Experimental Protocols

Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α -subunit at Threonine 172 (p-AMPK α Thr172).

Workflow Diagram



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Experimental workflow for Western blot analysis.

Methodology

- **Cell Culture and Treatment:** Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 μ M) for a specified time.^[7]
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 μ g) onto a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for p-AMPK α (Thr172) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Signal Detection:** Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β -actin.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

Methodology

- **Mitochondrial Isolation:** Isolate mitochondria from cells or tissues by differential centrifugation.

- **Assay Buffer:** Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.
- **Reaction Mixture:** In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.
- **Initiation of Reaction:** Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).
- **Measurement:** Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.
- **Data Analysis:** Calculate the rate of NADH oxidation and determine the IC₅₀ of IM156 for complex I inhibition.

Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.

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